![molecular formula C22H18F3N5O3 B2736356 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852451-53-7](/img/structure/B2736356.png)
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N5O3 and its molecular weight is 457.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide , also known by its CAS number 852451-32-2, belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This class has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest potential applications in cancer therapy and other therapeutic areas.
Structure and Properties
The molecular formula of this compound is C_{20}H_{18F_3N_5O, with a molecular weight of approximately 395.4 g/mol. The presence of a trifluoromethoxy group is notable for enhancing the compound's bioavailability and stability.
Property | Value |
---|---|
Molecular Formula | C20H18F3N5O |
Molecular Weight | 395.4 g/mol |
CAS Number | 852451-32-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit various enzymes and receptors involved in cancer cell proliferation and survival pathways. This compound may act by:
- Inhibition of Kinases : Targeting specific kinases involved in signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : Triggering programmed cell death through pathways involving caspases and Bcl-2 family proteins.
Research indicates that compounds with similar structures have shown significant anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess broad-spectrum anticancer properties. For instance, a related compound showed promising results against multiple cancer cell lines with selectivity ratios indicating higher efficacy against leukemia cells. The mechanism involved:
- Cell Cycle Arrest : Inducing G1 or S phase arrest in cancer cells.
- Apoptosis Induction : Enhancing apoptosis through the activation of caspase pathways.
Case Study Example :
A study evaluating the anticancer effects of similar compounds reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.7 to 39 μM across different cancer types, with specific potency noted against leukemia cell lines .
In vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various human cancer cell lines. Results indicate:
- Significant Cytotoxicity : High levels of cytotoxicity were observed at low concentrations.
- Mechanistic Insights : Studies revealed that the compound activates apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
Comparative Analysis
To further understand the biological activity of this compound, a comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives was performed.
Compound Name | IC50 (μM) | Targeted Cancer Type | Mechanism of Action |
---|---|---|---|
Compound A (similar structure) | 0.0034 | Leukemia | PI3Kδ inhibition |
Compound B | 0.09 | Non-small cell lung | EGFR inhibition |
2-(1-(3,4-dimethylphenyl)... | TBD | TBD | TBD |
Propiedades
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O3/c1-13-3-6-16(9-14(13)2)30-20-18(10-27-30)21(32)29(12-26-20)11-19(31)28-15-4-7-17(8-5-15)33-22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNPMBUIVNNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.